4-(2-Hydroxyethyl)cyclohexanol
Overview
Description
“4-(2-Hydroxyethyl)cyclohexanol” is a chemical compound with the molecular formula C8H16O2 and a molecular weight of 144.21 . It is a liquid at 20 degrees Celsius . It is also known by other names such as “2-(4-Hydroxycyclohexyl)ethanol” and "4-Hydroxycyclohexaneethanol" .
Synthesis Analysis
The synthesis of “4-(2-Hydroxyethyl)cyclohexanol” involves a two-stage process . In the first stage, it reacts with acetic acid at 18 - 21 degrees Celsius for approximately 0.583333 hours. In the second stage, it reacts with sodium hypochlorite in water for 0.75 hours .Molecular Structure Analysis
The molecular structure of “4-(2-Hydroxyethyl)cyclohexanol” consists of a cyclohexanol ring with a hydroxyethyl group attached . The compound exists as a cis- and trans- mixture .Physical And Chemical Properties Analysis
“4-(2-Hydroxyethyl)cyclohexanol” is a colorless to almost colorless clear liquid . It has a boiling point of 175 degrees Celsius at 20 mmHg . The specific gravity at 20/20 degrees Celsius is 1.05, and the refractive index is 1.49 .Scientific Research Applications
Flavor and Fragrance Agents
Due to its potential for transformation into various esters, 4-(2-Hydroxyethyl)cyclohexanol could be used in creating flavor and fragrance agents. These agents could mimic natural scents or tastes in food and perfume industries.
Each application leverages the unique chemical properties of 4-(2-Hydroxyethyl)cyclohexanol , such as its ability to form esters and ethers, and its incorporation into larger molecular structures. The compound’s versatility highlights its importance in scientific research and industrial applications. 1 2
Future Directions
“4-(2-Hydroxyethyl)cyclohexanol” is a versatile compound widely used in the biomedical industry. It serves as a valuable intermediate in the synthesis of various drugs, such as analgesics, anti-inflammatories, and antivirals . It is anticipated that this compound will continue to be of interest in the development of new drugs and other chemical products .
properties
IUPAC Name |
4-(2-hydroxyethyl)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-6-5-7-1-3-8(10)4-2-7/h7-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIBVWWQOOVXHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548389 | |
Record name | 4-(2-Hydroxyethyl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethyl)cyclohexanol | |
CAS RN |
74058-21-2 | |
Record name | 4-(2-Hydroxyethyl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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